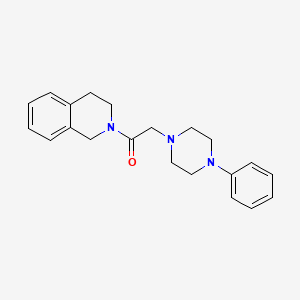

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a 3,4-dihydroisoquinoline core linked via an ethanone bridge to a 4-phenylpiperazine moiety. This hybrid structure combines two pharmacologically relevant scaffolds: the dihydroisoquinoline group, known for its role in central nervous system (CNS) targeting and enzyme inhibition , and the phenylpiperazine unit, frequently utilized in ligands for serotonin and dopamine receptors . The compound’s synthesis likely follows established methods for similar hybrids, such as nucleophilic substitution or condensation reactions involving α-halogenated ketones and amine derivatives .

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c25-21(24-11-10-18-6-4-5-7-19(18)16-24)17-22-12-14-23(15-13-22)20-8-2-1-3-9-20/h1-9H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAOBXPEVHDXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring.

Formation of the Phenylpiperazine Moiety: This involves the reaction of phenylhydrazine with ethylene oxide or a similar reagent to form the phenylpiperazine ring.

Linking the Two Moieties: The final step involves the formation of the ethanone bridge, which can be achieved through a nucleophilic substitution reaction where the dihydroisoquinoline and phenylpiperazine moieties are linked via an ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the dihydroisoquinoline ring system. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions typically convert the dihydroisoquinoline moiety to a fully aromatic isoquinoline structure. For example, oxidation of 3,4-dihydroisoquinolin-2(1H)-yl derivatives under these conditions yields isoquinoline-2-carboxylic acid derivatives.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, H+ | Acidic medium | Isoquinoline-2-carboxylic acid |

| Oxidation | CrO₃, H2SO4 | Heated acidic medium | Oxidized isoquinoline derivatives |

Reduction Reactions

Reduction of the carbonyl group (ethanone moiety) can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . These reactions yield secondary alcohols. For instance, LiAlH₄ reduces the ketone group to form 1-(3,4-dihydroisoquinolin-2-yl)-2-(4-phenylpiperazin-1-yl)ethanol.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, RT | Secondary alcohol derivatives |

| Reduction | NaBH₄ | MeOH, RT | Alcoholic intermediates |

Substitution Reactions

The compound is susceptible to nucleophilic and electrophilic substitution at the piperazine ring. Electrophilic substitution can occur at the phenyl-piperazine moiety using reagents like halogens (e.g., bromine) or acylating agents. Nucleophilic substitution is facilitated at the dihydroisoquinoline ring, where the lone pair on nitrogen may react with alkylating agents .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Electrophilic substitution | Br₂, H2SO4 | Acidic medium | Halogenated derivatives |

| Nucleophilic substitution | CH3I, K2CO3 | DMF, 50°C | Alkylated isoquinoline derivatives |

Alkylation/Acylation Reactions

The piperazine moiety undergoes alkylation or acylation via reagents like methyl iodide (CH₃I) or acyl chlorides. For example, treatment with acetic anhydride forms acylated piperazine derivatives, which are common intermediates in medicinal chemistry .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Acylation | AcCl, Et3N | DCM, RT | Acylated piperazine derivatives |

Cross-Coupling Reactions

The compound participates in Ullmann-type coupling or Suzuki-Miyaura coupling reactions, particularly at the phenyl ring. These reactions introduce aryl groups or heterocycles, modifying the compound’s pharmacological profile. For example, coupling with boronic acids under palladium catalysis yields biaryl derivatives .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H2O, 80°C | Biaryl derivatives |

Key Research Findings

-

Structure–Activity Relationship (SAR): Substitution at the phenyl-piperazine moiety significantly impacts biological activity. For instance, replacing the phenyl ring with a piperazine group retains antimalarial potency but improves solubility .

-

Pharmacological Applications: Derivatives of this compound show potential as androgen receptor inhibitors (e.g., IMTPPE analogs) and antimalarials , with modifications to the pyridine ring enhancing heme-binding efficacy .

-

Analytical Methods: Purification and characterization are achieved via silica gel chromatography and NMR/HPLC , ensuring high purity for biological assays .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone exhibit potential in treating neurological disorders such as depression and anxiety. The piperazine moiety is often associated with serotonin receptor modulation, which plays a crucial role in mood regulation.

Antidepressant Activity

Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs). This mechanism is beneficial for the treatment of major depressive disorder and anxiety disorders. The interaction with serotonin receptors enhances mood and emotional stability.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis has been documented in various studies. For instance, research has highlighted its effectiveness against breast cancer cells by disrupting cellular signaling pathways associated with tumor growth.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. They may inhibit the growth of certain bacterial strains, making them candidates for developing new antibiotics or adjunct therapies to combat resistant infections.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone can be contextualized by comparing it to structurally related compounds. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Structural Flexibility and Target Specificity: The dihydroisoquinoline core is a versatile scaffold. Substitutions on the aromatic ring (e.g., 6,7-dimethoxy in HIV-1 RT inhibitors) or the ethanone-linked moiety (e.g., phenylpiperazine vs. nitro-pyrazole) dictate target engagement . Electron-withdrawing groups (e.g., chloro, nitro) enhance potency in enzyme inhibition, likely by stabilizing ligand-receptor interactions .

Biological Activity Trends: HIV-1 RT Inhibition: Analogs with 6,7-dimethoxy groups and para-substituted phenyl rings showed superior activity (e.g., 74.82% inhibition for compound 8h), whereas unsubstituted dihydroisoquinoline derivatives had weaker effects . Receptor Modulation: Phenylpiperazine-containing compounds (like the target) are theorized to interact with neurotransmitter receptors, though specific data are lacking. In contrast, methanesulfonamide derivatives demonstrated ion channel binding .

For example, 6,7-dimethoxy analogs may face bioavailability challenges despite high potency . Metabolic Stability: Nitro groups (e.g., in ) could confer susceptibility to reductase enzymes, whereas phenylpiperazine moieties might undergo oxidative metabolism .

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a derivative of isoquinoline known for its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, antimicrobial, and neuropharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 320.43 g/mol

- Structural Characteristics : The compound features a piperazine ring and a dihydroisoquinoline moiety, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of isoquinoline exhibit significant anticancer properties. A study demonstrated that compounds similar to This compound showed potent activity against various cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

The IC values for these compounds were generally below 25 μM, indicating strong cytotoxic effects .

| Cell Line | IC (μM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | < 25 |

| PC-3 | < 25 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the derivative showed significant inhibition zones against:

- Staphylococcus aureus

- Escherichia coli

The growth inhibition zones ranged from 14 to 17 mm for various derivatives .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 - 17 |

| Escherichia coli | Moderate |

3. Neuropharmacological Effects

The piperazine component is linked to neuropharmacological activities. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects in animal models. The mechanism is thought to involve modulation of serotonin and dopamine pathways .

Case Study 1: Anticancer Efficacy

In a comparative study, a series of isoquinoline derivatives were synthesized and tested for their anticancer efficacy. Among them, the compound with the piperazine substitution showed the highest potency against HepG-2 cells, with an IC value significantly lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against phytopathogens. The results indicated that certain derivatives exhibited superior activity compared to commercial antifungal agents, achieving preventive efficacy rates exceeding 75% in in vivo tests against Pythium recalcitrans .

The biological activity of This compound is believed to arise from:

- Membrane Disruption : Particularly in fungal pathogens, leading to cell death.

- Inhibition of Key Enzymes : In cancer cells, interfering with metabolic pathways essential for growth.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone?

Answer:

The compound is typically synthesized via alkylation or nucleophilic substitution reactions. Key steps include:

- Alkylation of the piperazine ring : Reacting 4-phenylpiperazine with a bromo- or chloroethanone derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the ethanone-piperazine intermediate.

- Coupling with dihydroisoquinoline : Introducing the dihydroisoquinoline moiety via reductive amination or direct substitution, often using catalytic acid or base.

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and crystallization (e.g., from ethanol) are standard.

Characterization : Confirm structure via 1H NMR (e.g., DMSO-d₆ at 400 MHz to resolve aromatic and aliphatic protons) and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity against neurotransmitter receptors?

Answer:

SAR studies should focus on systematic structural modifications and pharmacological profiling :

- Core modifications : Vary substituents on the dihydroisoquinoline (e.g., methoxy, nitro groups) and piperazine (e.g., aryl vs. alkyl substitutions) to assess binding affinity.

- Pharmacological assays : Use radioligand displacement assays (e.g., for dopamine D1 receptors) and functional cAMP assays to measure receptor activation/inhibition.

- Key example : A study on a similar dihydroisoquinoline-piperazine hybrid (DETQ) demonstrated potent dopamine D1 receptor potentiation via allosteric modulation, validated through HEK293 cell-based assays .

Advanced: What experimental strategies address contradictory efficacy data in different in vitro models?

Answer:

Contradictions often arise from assay-specific variables or off-target effects . Mitigation strategies include:

- Orthogonal assays : Compare results from calcium flux assays (for ion channels) and β-arrestin recruitment assays (for GPCRs) to confirm target specificity.

- Metabolic stability testing : Evaluate cytochrome P450 (CYP) inhibition using human liver microsomes, as seen in lead optimization of N-type calcium channel blockers .

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues influencing activity discrepancies .

Basic: Which spectroscopic and chromatographic techniques are critical for quality control during synthesis?

Answer:

- 1H NMR : Resolve peaks for the ethanone carbonyl (~2.1–2.5 ppm), dihydroisoquinoline aromatic protons (~6.5–7.5 ppm), and piperazine methylene groups (~2.8–3.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (e.g., 5 µm, 150 × 4.6 mm) with a water/acetonitrile gradient (0.1% formic acid) to confirm purity (>95%) and molecular weight.

- FT-IR : Verify carbonyl stretching (~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).

Advanced: How can computational modeling guide the optimization of binding affinity for targets like CD44 or calcium channels?

Answer:

- Molecular docking : Use Glide or AutoDock to model interactions with targets (e.g., CD44’s HA-binding domain or Cav2.2 calcium channels). For CD44, prioritize compounds with hydrogen bonds to Arg41 and Tyr42 .

- MD simulations : Perform 100-ns simulations (e.g., AMBER) to assess stability of ligand-receptor complexes.

- Free energy calculations : Apply MM-GBSA to predict ΔGbinding for lead candidates, as demonstrated in virtual screening of dihydroisoquinoline derivatives .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Answer:

- Storage conditions : Keep at –20°C under inert gas (argon) in amber vials to prevent oxidation of the dihydroisoquinoline ring.

- Solubility : The compound is typically soluble in DMSO (≥50 mg/mL) but may precipitate in aqueous buffers; confirm stability via HPLC after 24-hour incubation .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis of related dihydroisoquinoline derivatives?

Answer:

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol to resolve enantiomers.

- Circular dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration.

- Stereoselective synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) for enantioselective Pictet-Spengler reactions, as seen in tetrahydroisoquinoline syntheses .

Advanced: What in vivo models are appropriate for evaluating neuropharmacological activity?

Answer:

- Pain models : Use chronic constriction injury (CCI) in rodents to assess N-type calcium channel blockade efficacy, measured via von Frey filament thresholds .

- Cognitive assays : Test dopamine D1-dependent behaviors (e.g., novel object recognition) in transgenic mice, as validated for DETQ .

- PK/PD profiling : Monitor plasma half-life (LC-MS/MS) and brain penetration (logBB > 0.3) to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.